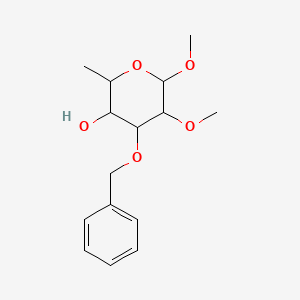

Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-

Description

Significance within Glycobiology and Carbohydrate Chemistry

The strategic placement of protecting groups on Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside underscores its importance in modern carbohydrate chemistry. The benzyl (B1604629) group at the 3-position and the methyl group at the 2-position render the remaining hydroxyl group at the 4-position available for selective glycosylation reactions. This differential protection is crucial for the controlled, stepwise assembly of oligosaccharides.

In glycobiology, carbohydrate structures are key mediators of a vast array of biological processes, including cell-cell recognition, immune responses, and pathogen-host interactions. The ability to synthesize specific oligosaccharide structures is therefore paramount to understanding these processes at a molecular level. Compounds like Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside serve as essential precursors for the construction of these biologically relevant molecules. The 6-deoxy feature, in particular, is characteristic of certain bacterial cell surface carbohydrates and other natural products, making this building block relevant for the synthesis of antigens and immunomodulatory agents.

The broader family of galactopyranoside derivatives has been instrumental in biochemical and medicinal research. For instance, various acylated and otherwise modified methyl β-D-galactopyranoside derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov This highlights the potential for developing therapeutic agents based on modified galactose scaffolds. While not an exhaustive list, the following table provides examples of related galactopyranoside derivatives and their applications.

| Compound Name | Application/Significance |

| Methyl α-D-galactopyranoside | Used in computational studies and as a potent inhibitor of certain α-galactosidases. sigmaaldrich.com |

| Benzyl O-(3-O-methyl-beta-D-galactopyranosyl)-(1->3)-2-acetamido-2-deoxy-alpha-D-galactopyranoside | Synthesized as a specific acceptor for sialyltransferases, enzymes involved in the biosynthesis of sialylated glycans. nih.gov |

| Benzyl O-(2-O-methyl-beta-D-galactopyranosyl)-(1->3)-2-acetamido-2-deoxy-beta-D-glucopyranoside | Developed as a potential substrate for fucosyltransferases, enzymes that play a role in the synthesis of blood group antigens and other important biological structures. nih.gov |

| Methyl 3-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside | A disaccharide unit that can be a component of larger, biologically active oligosaccharides. sigmaaldrich.com |

| Methyl-2,3,4,6-Tetra-O-Benzyl-α-D-Galactopyranoside | An important organic synthetic intermediate used as a starting material for the synthesis of phosphonic acid galactosyl transferase inhibitors. cphi-online.com |

Contextual Role as a Chiral Building Block in Complex Organic Synthesis

In the realm of organic synthesis, the construction of complex molecules with defined stereochemistry is a significant challenge. Chiral building blocks, which are enantiomerically pure compounds, provide a powerful tool for introducing specific stereocenters into a target molecule. Carbohydrates, being naturally chiral, are an excellent source of such building blocks.

Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is a prime example of a chiral building block derived from a carbohydrate. Its well-defined stereochemistry at each of the chiral centers of the pyranose ring is preserved during its incorporation into larger molecules. The strategic placement of protecting groups not only facilitates selective reactions but also influences the reactivity of the molecule, a concept brilliantly articulated by Fraser-Reid's statement, "protecting groups do more than protect." nih.gov The benzyl ether at C-3, for example, is known to influence the stereochemical outcome of glycosylation reactions at the anomeric center.

| Chiral Building Block | Precursor/Derived From | Application in Synthesis |

| (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | Proline | Building block for novel nicotinic acetylcholine (B1216132) receptor ligands. sigmaaldrich.com |

| (S)-(-)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | Malic Acid | Used in the synthesis of ketoconazole (B1673606) and deazapurine nucleosides. sigmaaldrich.com |

| (R)-(-)-3-Chloro-1,2-propanediol | Glycerol | Used in the synthesis of (S)-(-)-pindolol and chuangxinmycin. sigmaaldrich.com |

| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Glucose | A commonly used model 3-OH glycosyl acceptor in glycosylation refinement studies. nih.govsigmaaldrich.com |

Historical Perspectives on Galactopyranoside Derivatives in Academic Inquiry

The study of galactopyranoside derivatives is deeply rooted in the history of carbohydrate chemistry. Early investigations focused on the fundamental structure and reactivity of galactose and its simple glycosides. These foundational studies paved the way for the development of more complex synthetic methodologies.

In the mid to late 20th century, a growing understanding of the biological roles of carbohydrates spurred the development of methods for the selective protection and activation of monosaccharides. This era saw the rise of protecting group chemistry, which is central to the synthesis of compounds like Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside. The ability to selectively modify specific hydroxyl groups on a sugar ring was a major breakthrough, enabling the synthesis of oligosaccharides with defined linkages for the first time.

Research in the latter part of the 20th century, as exemplified by studies on the synthesis of specific acceptors for glycosyltransferases, demonstrates the increasing sophistication of carbohydrate chemistry. nih.govnih.gov These studies highlight a shift from fundamental investigations to the targeted synthesis of molecules designed to probe and manipulate biological systems. The synthesis of N-acetyl-3-O-methyl-D-glucopyranose derivatives further illustrates the focus on creating modified monosaccharides to understand their roles in larger glycoconjugates. mindat.org The continuous introduction of new chiral building blocks, including those derived from carbohydrates, has been a persistent theme in organic synthesis, reflecting their enduring importance. sigmaaldrich.com

The evolution of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, has been critical to this progress. These methods allow for the unambiguous characterization of complex carbohydrate structures, providing essential feedback for the development of new synthetic strategies. The journey from the simple isolation of galactose to the targeted synthesis of intricately protected derivatives like Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside reflects the remarkable progress in our ability to understand and manipulate the molecules of life.

Structure

3D Structure

Properties

Molecular Formula |

C15H22O5 |

|---|---|

Molecular Weight |

282.33 g/mol |

IUPAC Name |

5,6-dimethoxy-2-methyl-4-phenylmethoxyoxan-3-ol |

InChI |

InChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3 |

InChI Key |

DNQLPGZLKBRKSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Methyl 6 Deoxy 2 O Methyl 3 O Benzyl α D Galactopyranoside and Its Analogues

Strategic Approaches to Glycoside Synthesis: Multi-step Paradigms

The construction of a specifically substituted monosaccharide like Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is a prime example of a multi-step synthetic paradigm. sci-hub.st Given the multiple, similarly reactive hydroxyl groups on a sugar backbone, a linear synthesis involving sequential protection, deprotection, and functionalization steps is unavoidable. rsc.orgresearchgate.net The synthesis of such carbohydrate building blocks often requires tedious multi-step processes to differentiate a single hydroxyl group for further elaboration. researchgate.net

Initial Protection: Protecting most hydroxyl groups to leave only the desired positions (e.g., C2, C3, C6) available for reaction or to install a temporary protecting group.

Sequential Functionalization: Introducing the methyl ether at C2, the benzyl (B1604629) ether at C3, and achieving deoxygenation at C6. The order of these steps is critical to avoid side reactions and ensure high yields.

Intermediate Deprotection: Selectively removing protecting groups to unmask hydroxyls for the next transformation.

Final Deprotection: Removing all remaining protecting groups if the final target is a polyol.

The complexity of these syntheses necessitates efficient purification methods at each stage. While traditional column chromatography is common, newer methods like fluorous liquid-phase extraction have been explored to expedite purification processes in multi-step carbohydrate synthesis.

Regioselective and Stereoselective Functionalization Techniques

Achieving the precise substitution pattern of the target molecule hinges on the ability to selectively functionalize specific hydroxyl groups and control the stereochemistry of the glycosidic bond.

The α-configuration at the anomeric center (C1) is a key feature of the target compound. The formation of 1,2-cis glycosides, such as α-galactosides, is generally less reliable than the formation of their 1,2-trans counterparts. acs.orgnih.gov However, several strategies have been developed to favor the α-anomer.

The stereochemical outcome is profoundly influenced by the choice of protecting groups on the glycosyl donor. nih.gov While a participating acyl group at the C2 position typically directs for β-glycosylation, a non-participating ether group, such as a benzyl ether, is often used to favor the formation of 1,2-cis-glycosides. nih.gov Furthermore, conformationally constraining protecting groups, like a 4,6-O-benzylidene acetal (B89532), can lock the pyranose ring and sterically hinder the β-face, thus promoting α-attack by the nucleophile. sci-hub.st

Recent studies have shown that the electronic properties of acyl protecting groups at remote positions, such as C4, can also influence α-selectivity in galactose building blocks. acs.org For instance, electron-donating pivaloyl (Piv) groups at the C4 position were found to increase α-selectivity compared to electron-withdrawing acetyl (Ac) groups. acs.org The choice of glycosylation promoter and reaction conditions are also critical variables that are tuned to optimize the stereochemical outcome. acs.orgnih.gov

| Donor Protecting Group | Acceptor | Promoter/Conditions | α:β Ratio | Yield | Reference |

| 4,6-O-Benzylidene | Benzyl alcohol | Microwave, Acid catalyst | 13.2:1 | 80% | scholaris.ca |

| C4-Pivaloyl | Simple alcohol | NIS, TfOH | >20:1 | High | acs.org |

| C2-Acetamido (chelation) | Ketone | SmI2 | 20:1 | Good | nih.gov |

| 4,6-O-di-tert-butylsilylene | Simple alcohol | NIS/TfOH | >20:1 (α-selective) | High | sci-hub.stacs.org |

This table presents representative data on controlling anomeric stereochemistry in glycosylation reactions.

The synthesis of the target compound requires the selective differentiation of the hydroxyl groups at C2, C3, C4, and C6. The inherent differences in the reactivity of these hydroxyls are exploited to achieve regioselectivity. The primary hydroxyl at C6 is generally the most nucleophilic and least sterically hindered, making it a common starting point for selective protection with bulky reagents like trityl or silyl (B83357) ethers. rsc.org

Discriminating between the secondary hydroxyls at C2, C3, and C4 is more challenging. However, subtle differences in their steric and electronic environments can be leveraged. rsc.org For D-galactose derivatives, the axial C4-OH is often the least reactive towards acylation. rsc.org Conversely, recent methods using benzoyl cyanide with a DMAP catalyst have shown selective benzoylation at the C3 position of certain α-D-galactopyranosides. rsc.org

One powerful strategy involves the use of cyclic acetals, such as a 4,6-O-benzylidene group, which protects two hydroxyls simultaneously and leaves the C2 and C3 hydroxyls free for differential functionalization. nih.gov Subsequent regioselective opening of such acetals can then liberate one of the hydroxyls for further modification. For example, reductive opening of a 4,6-O-benzylidene acetal using reagents like LiAlH₄-AlCl₃ can selectively yield a free 6-OH or 4-OH group depending on the conditions.

Advanced Protective Group Strategies Employing Benzyl and Methyl Ethers

Protecting groups are central to carbohydrate synthesis, and their selection is critical for the success of a multi-step sequence. nih.gov For the target molecule, benzyl and methyl ethers are the key protecting groups.

Benzyl (Bn) ethers are widely used as "permanent" protecting groups in carbohydrate chemistry. sci-hub.st They are valued for their stability across a wide range of reaction conditions, including both acidic and basic environments. sci-hub.st This robustness allows for manipulations at other positions of the sugar ring without affecting the benzyl ether. They are typically installed using benzyl bromide (BnBr) or benzyl chloride (BnCl) with a base, such as sodium hydride (NaH), in a solvent like dimethylformamide (DMF). mdpi.com The removal of benzyl groups is most commonly achieved under mild conditions via catalytic hydrogenation (e.g., H₂, Pd/C), a reaction that is generally compatible with many other functional groups, although it can be incompatible with selenium-containing linkages. rsc.org

Methyl (Me) ethers are among the most stable ether protecting groups, making them suitable for permanent protection when their removal is not required or is planned as a final, harsh step. rsc.org Their installation is typically achieved using reagents like methyl iodide (MeI) or dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base. Due to their high stability, cleaving methyl ethers requires harsh, Lewis acidic conditions (e.g., BBr₃ or TMSI), which can limit their application in the synthesis of complex molecules with sensitive functional groups. rsc.org

In the context of the target molecule, a plausible strategy would involve the regioselective benzylation of the C3-OH, followed by methylation of the C2-OH on a suitably protected galactopyranoside intermediate. The stability of the benzyl group would allow for subsequent modifications, such as the deoxygenation at C6, before any final deprotection steps if needed.

Catalytic Methods in the Synthesis of Deoxy- and O-Methylated Glycosides

The introduction of the 6-deoxy and 2-O-methyl functionalities relies heavily on modern catalytic methods that offer efficiency and selectivity.

Synthesis of 6-Deoxy Glycosides: The 6-deoxy functionality, as seen in L-fucose (6-deoxy-L-galactose), is a common feature in biologically important glycans. acs.org The chemical synthesis of 6-deoxy sugars typically starts from a precursor with a free C6 hydroxyl group. A common route involves a two-step sequence:

Activation of the C6-OH: The primary hydroxyl group is converted into a good leaving group, often via tosylation (TsCl, pyridine) or iodination (e.g., via an Appel reaction).

Reductive Deoxygenation: The resulting C6-sulfonate or C6-halide is then reduced to a methyl group using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Catalytic deoxygenation of carbohydrates is an area of active research, aiming to replace stoichiometric reagents with more sustainable catalytic alternatives. acs.orgresearchgate.net

Synthesis of O-Methylated Glycosides: While classical methylation methods using stoichiometric amounts of strong bases and methylating agents are effective, catalytic approaches are being developed. nih.gov Regioselective O-methylation remains a significant challenge. Enzymatic methods using regioselective O-methyltransferases demonstrate the feasibility of precise methylation in nature and provide inspiration for the development of new synthetic catalysts. nih.gov For laboratory synthesis, chemo-enzymatic strategies or multi-step protection-deprotection sequences are currently the most reliable ways to achieve regioselective methylation in polyhydroxylated compounds like carbohydrates.

| Transformation | Starting Material | Catalyst/Reagent | Product | Yield | Reference |

| C6-Deoxygenation | 6-O-Tosyl-galactoside | LiAlH₄ | 6-Deoxy-galactoside | High | - |

| C2-Deoxy Glycosylation | D-Glucal | TMSI, PPh₃ | 2-Deoxy-α-glycoside | High α-selectivity | acs.org |

| O-Methylation | Free C2-OH | NaH, MeI | C2-O-Methyl ether | Good | mdpi.com |

| Catalytic Dehydration | C6 Carbohydrates | Solid Acid Catalyst | 5-Hydroxymethylfurfural | High | acs.org |

This table illustrates common catalytic and stoichiometric methods for key transformations relevant to the synthesis of the target compound and its analogues.

Green Chemistry Principles in the Synthesis of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside

Traditional carbohydrate synthesis is often characterized by long synthetic routes, extensive use of protecting groups, and reliance on stoichiometric and often hazardous reagents, leading to poor atom economy and significant waste generation. The principles of green chemistry aim to address these shortcomings by designing more sustainable and efficient chemical processes.

In the context of synthesizing the target glycoside, several green chemistry principles can be applied:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a cornerstone of green chemistry. acs.org This applies to glycosylation promoters, deoxygenation reactions, and protection/deprotection steps. The use of solid acid catalysts for dehydrations or recyclable metal catalysts for hydrogenations can significantly reduce waste and improve process safety. acs.orgacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Protecting-group-free synthesis is the ultimate goal, though it remains a formidable challenge for complex molecules. scholaris.ca Strategies that minimize the number of protection/deprotection steps are highly desirable.

Safer Solvents and Reagents: The use of hazardous solvents like DMF or chlorinated hydrocarbons should be minimized or replaced with greener alternatives such as water, supercritical CO₂, or biomass-derived solvents where possible. acs.org Similarly, developing milder and less toxic reagents for functional group transformations is a key research area.

Renewable Feedstocks: The synthesis begins with D-galactose, a renewable feedstock derived from biomass. Utilizing carbohydrates as a starting point for chemical synthesis is inherently aligned with green chemistry's goal of moving away from fossil fuel-based feedstocks. acs.org

While the synthesis of a complex molecule like Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside still relies on many classical techniques, the increasing adoption of catalytic methods and a focus on step-economy are paving the way for more sustainable and efficient production of intricate carbohydrate structures.

Mechanistic Investigations of Chemical Transformations Involving Methyl 6 Deoxy 2 O Methyl 3 O Benzyl α D Galactopyranoside

Elucidation of Reaction Mechanisms for Deoxygenation and Methylation

The synthesis of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside involves key steps of deoxygenation at the C-6 position and methylation at the C-2 position.

Deoxygenation at C-6: The 6-deoxy functionality is a common feature in many biologically important sugars. A prevalent method for the deoxygenation of a primary alcohol, such as the one at C-6 of a galactose precursor, is the Barton-McCombie reaction. libretexts.org This two-step radical-mediated process involves:

Conversion of the primary hydroxyl group into a thiocarbonyl derivative, typically a xanthate or a thiocarbonylimidazolide.

Treatment of the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a radical source, most commonly tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH). libretexts.org

The mechanism proceeds through the addition of a stannyl (B1234572) or silyl (B83357) radical to the thiocarbonyl group, followed by fragmentation to generate a carbon-centered radical at C-6. This radical then abstracts a hydrogen atom from the hydride source to yield the 6-deoxy sugar. libretexts.org Alternative methods for deoxygenation include the reduction of a tosylate or mesylate derivative at C-6 with a hydride reagent like lithium aluminum hydride (LiAlH₄).

O-Methylation at C-2: The methylation of hydroxyl groups in carbohydrates is a fundamental transformation. nih.govnumberanalytics.com The Williamson ether synthesis is a common method, involving the deprotonation of the target hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂)SO₄). acs.org

The choice of base and solvent is critical to achieve regioselectivity, especially in a polyhydroxylated system. Common bases include sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). acs.orgyoutube.com To achieve selective methylation at the C-2 position, other hydroxyl groups must be protected. The relative acidity of the hydroxyl groups can also be exploited for regioselective methylation under specific conditions. Per-O-methylation, the exhaustive methylation of all free hydroxyl groups, is also a widely used technique in the structural analysis of carbohydrates. numberanalytics.comnih.gov

Studies on the Selective Deprotection of Benzyl (B1604629) Ethers

The benzyl ether at the C-3 position is a versatile protecting group due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild conditions. mpg.de

Catalytic Hydrogenolysis: The most common method for the deprotection of benzyl ethers is catalytic hydrogenolysis. organic-chemistry.org This involves the reaction of the benzylated carbohydrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). beilstein-journals.orgyoutube.com The reaction is generally clean and high-yielding, producing the free hydroxyl group and toluene (B28343) as a byproduct.

Transfer Hydrogenolysis: An alternative to using flammable hydrogen gas is transfer hydrogenolysis. beilstein-journals.org In this method, a hydrogen donor such as cyclohexene, cyclohexadiene, or formic acid is used in conjunction with the palladium catalyst. organic-chemistry.org Triethylsilane in the presence of Pd/C has also been shown to be an effective system for the deprotection of benzyl ethers and benzylidene acetals. beilstein-journals.org

Lewis Acid-Mediated Cleavage: Benzyl ethers can also be cleaved using Lewis acids. A combination of a Lewis acid like boron trichloride (B1173362) (BCl₃) and a cation scavenger can achieve chemoselective debenzylation at low temperatures. organic-chemistry.org This method can be advantageous when other functional groups in the molecule are sensitive to hydrogenation conditions.

Interactive Table: Common Methods for Benzyl Ether Deprotection

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Clean, high-yielding, mild. youtube.comorganic-chemistry.org | Requires handling of flammable H₂ gas; can reduce other functional groups like alkenes. |

| Transfer Hydrogenolysis | Pd/C, H-donor (e.g., formic acid, Et₃SiH) | Room temperature | Avoids H₂ gas, operationally simple. beilstein-journals.org | May require stoichiometric amounts of the H-donor. |

| Lewis Acid Cleavage | BCl₃, cation scavenger | Low temperature | Chemoselective, avoids hydrogenation. organic-chemistry.org | Reagents can be harsh and moisture-sensitive. |

| Oxidative Cleavage | DDQ | Photoirradiation or thermal | Useful for p-methoxybenzyl (PMB) ethers. organic-chemistry.org | Less common for standard benzyl ethers. |

Chiral Purity and Stereochemical Integrity in Derivatization Reactions

Maintaining chiral purity and stereochemical integrity is paramount in carbohydrate chemistry, as even minor changes in stereochemistry can have profound effects on biological activity. arxiv.org The stereocenters at C-1, C-2, C-3, C-4, and C-5 of the galactopyranoside ring must remain intact throughout the synthetic sequence.

During reactions such as deoxygenation and methylation, care must be taken to avoid conditions that could lead to epimerization. For instance, strong basic conditions could potentially lead to the epimerization of centers adjacent to a carbonyl group, although this is not a direct concern for the fully substituted Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside.

The stereochemical outcome of glycosylation reactions is heavily influenced by the nature of the protecting groups. nih.gov While the target compound is a glycosyl acceptor rather than a donor, the principles of stereochemical control are relevant to its synthesis. Protecting groups can exert their influence through:

Neighboring group participation: A participating group at C-2 (e.g., an acetate) can direct the stereochemical outcome of glycosylation. The methyl ether at C-2 in the title compound is non-participating.

Conformational constraints: Bulky protecting groups can lock the pyranose ring into a specific conformation, which can influence the accessibility of the anomeric center to incoming nucleophiles. nih.gov

The deoxygenation at C-6 does not affect the stereocenters of the pyranose ring. However, the radical nature of the Barton-McCombie reaction proceeds through a planar or rapidly inverting radical intermediate, which upon hydrogen abstraction regenerates the deoxy sugar without altering the stereochemistry at other centers. libretexts.org Analytical techniques such as NMR spectroscopy and chiral chromatography are essential to confirm the stereochemical integrity of the final product. arxiv.org

Kinetic and Thermodynamic Aspects of Related Chemical Processes

The rates and equilibria of the chemical transformations involving Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside are governed by kinetic and thermodynamic principles.

Kinetics of Glycosidic Bond Cleavage: The acid-catalyzed hydrolysis of glycosides follows first-order kinetics. cdnsciencepub.comscispace.com The rate of reaction is dependent on the concentration of the acid and the temperature. The Arrhenius equation can be used to determine the activation energy (Ea) for the cleavage, which provides insight into the energy barrier of the reaction. For methyl glucopyranosides, the activation energies for acid hydrolysis are typically in the range of 30-40 kcal/mol. cdnsciencepub.com It is expected that the title compound would exhibit a similar activation energy for the cleavage of its methyl glycosidic bond. Computational studies on the hydrolysis of nucleosides have shown that the activation barrier is significantly lowered by the participation of water as a nucleophile. nih.govnih.gov

Interactive Table: General Kinetic and Thermodynamic Parameters

| Process | Key Parameters | Typical Values/Observations |

| Acid-Catalyzed Glycoside Hydrolysis | Rate constant (k), Activation Energy (Ea), Entropy of Activation (ΔS‡) | Unimolecular mechanism (A-1 type) indicated by positive entropies of activation. Ea for methyl glycopyranosides is around 30-40 kcal/mol. cdnsciencepub.comresearchgate.net |

| Benzyl Ether Hydrogenolysis | Enthalpy Change (ΔH), Gibbs Free Energy (ΔG) | Exothermic and exergonic process. The formation of stable byproducts (toluene) drives the reaction. |

| Barton-McCombie Deoxygenation | Radical Chain Reaction | The reaction rate depends on the efficiency of radical initiation and propagation steps. libretexts.org |

Applications of Methyl 6 Deoxy 2 O Methyl 3 O Benzyl α D Galactopyranoside in Advanced Organic Synthesis and Glycobiological Research

Precursor for the Modular Assembly of Complex Oligosaccharides and Glycoconjugates

The strategic placement of protecting groups on Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside makes it an invaluable precursor for the modular assembly of intricate carbohydrate structures. The free hydroxyl group at the C-4 position allows for its use as a glycosyl acceptor, enabling the regioselective formation of a glycosidic linkage at this position. The benzyl (B1604629) group at C-3 and the methyl group at C-2 offer stable protection during subsequent synthetic transformations, while the methyl glycoside at the anomeric center (C-1) provides a stable linkage that can be retained or cleaved under specific conditions.

The 6-deoxy nature of this galactopyranoside is particularly significant as 6-deoxyhexoses, such as L-fucose (6-deoxy-L-galactose), are prevalent components of biologically important glycans, including those involved in cell recognition, inflammation, and cancer metastasis. By utilizing this building block, chemists can introduce a 6-deoxy sugar unit into a growing oligosaccharide chain in a controlled manner.

The synthesis of complex glycoconjugates, molecules where a carbohydrate is linked to a non-carbohydrate moiety like a lipid or a protein, also benefits from this versatile precursor. mdpi.com The strategic deprotection and activation of different positions on the pyranose ring allow for the sequential attachment of various molecular entities, leading to the construction of sophisticated architectures with tailored biological functions. The principles of modular assembly, where pre-fabricated building blocks are combined, are central to modern synthetic carbohydrate chemistry, and this compound exemplifies an ideal module for such strategies.

Utility as a Synthetic Probe in Glycosyltransferase Activity Assays

The specific structural characteristics of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside make it a valuable tool for studying the activity of glycosyltransferases, the enzymes responsible for synthesizing oligosaccharides. A study on a related compound, benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-D-galactopyranosyl)-beta-D-glucopyranoside, demonstrated its utility as a specific acceptor for a human saliva and stomach mucosa α(1→4)-L-fucosyltransferase. nih.govnih.gov This enzyme specifically transferred a fucose residue to the acceptor, and the presence of the methyl group on the galactose unit was crucial for its specificity. nih.gov

This research highlights a key application for methylated and benzylated galactosides. By analogy, Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside can serve as a specific synthetic probe in assays for other glycosyltransferases. The presence of the 6-deoxy function mimics natural L-fucose, while the methyl and benzyl ethers prevent glycosylation at those positions, directing the enzymatic transfer to the available hydroxyl group. This allows for the precise measurement of enzyme kinetics and substrate specificity, which is fundamental to understanding the biological roles of these enzymes and for the development of glycosyltransferase inhibitors.

Table 1: Application of a Structurally Related Compound in Fucosyltransferase Assays

| Enzyme | Acceptor Substrate | Key Finding | Reference |

|---|

Development of Model Systems for Studying Glycoside Reactivity and Recognition

The stability and reactivity of the glycosidic bond are central to the function of carbohydrates. Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside serves as an excellent model system for investigating these properties. The influence of the various substituents on the pyranose ring on the reactivity of the anomeric center can be systematically studied. For instance, the electron-donating or -withdrawing effects of the protecting groups can modulate the rate of glycosylation and the stability of the resulting glycosidic bond.

Design and Synthesis of Novel Glycoside Analogues with Modified Bioactivity

The chemical scaffold of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside provides a starting point for the design and synthesis of novel glycoside analogues with potentially modified or enhanced biological activities. The 6-deoxy feature is of particular interest, as deoxygenation at this position is a common modification in bioactive natural products. mdpi.com

By using this compound as a starting material, synthetic chemists can introduce a wide range of functional groups at the C-4 position or modify the existing protecting groups to create a library of new molecules. These analogues can then be screened for various biological activities, such as antimicrobial, antiviral, or anticancer properties. For example, the synthesis of diosgenyl β-d-glycosaminosides, which have shown promising pharmacological properties, often involves the use of appropriately protected sugar donors. mdpi.com The strategic use of building blocks like the title compound allows for the efficient construction of such complex bioactive molecules.

Contributions to Chemoenzymatic Synthetic Pathways in Glycoscience

Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic methods, has become a powerful strategy for the efficient construction of complex carbohydrates. nih.govconicet.gov.ar Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is a valuable component in such pathways. Its protected nature allows it to be subjected to specific chemical transformations, while the free hydroxyl group can serve as a substrate for a glycosyltransferase in a subsequent enzymatic step.

This approach leverages the high regio- and stereoselectivity of enzymes, which can be difficult to achieve through purely chemical means, with the versatility of chemical synthesis for introducing non-natural modifications. For instance, this compound could be chemically glycosylated at the C-4 position with a non-natural sugar, and the resulting disaccharide could then be used as an acceptor in an enzymatic reaction to extend the oligosaccharide chain further. This integration of chemical and enzymatic steps, facilitated by well-designed building blocks, is crucial for advancing the field of glycoscience.

Advanced Applications in Material Science Research through Glycopolymerization

The field of material science is increasingly looking towards biologically derived molecules to create new materials with unique properties. Glycopolymers, which are polymers with pendant carbohydrate moieties, have shown promise in a variety of applications, including as biocompatible materials, for targeted drug delivery, and in biosensing.

While direct research on the glycopolymerization of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is not extensively documented, the principles of glycopolymer synthesis suggest its potential in this area. The anomeric methyl glycoside could potentially be converted into a polymerizable group, such as an acrylate (B77674) or a styryl ether. The resulting glycomonomer could then be polymerized to create a glycopolymer with pendant 6-deoxy-galactose units. The benzyl and methyl protecting groups could be retained to create a hydrophobic polymer or removed to yield a hydrophilic, biocompatible material. The unique structure of this monosaccharide derivative offers the potential to create glycopolymers with tailored properties for specific applications in material science.

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 6 Deoxy 2 O Methyl 3 O Benzyl α D Galactopyranoside

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-field NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable solvent like deuterated chloroform (B151607) (CDCl₃) provides a detailed picture of the covalent framework and stereochemistry.

The ¹H NMR spectrum reveals the chemical environment of all protons in the molecule. The anomeric proton (H-1) is of particular diagnostic importance. Its chemical shift and coupling constant to H-2 (³JH1,H2) are characteristic of the α-anomeric configuration in a galactopyranoside ring, which typically adopts a ⁴C₁ chair conformation. The presence of two methoxy (B1213986) groups (at C-1 and C-2) and a benzyl (B1604629) group are also readily identified by their characteristic signals in the ¹H NMR spectrum.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (e.g., anomeric, ring carbons, methyl, benzyl). The upfield shift of the C-6 signal confirms the 6-deoxy nature of the sugar.

Two-dimensional NMR experiments are crucial for assigning all the signals unambiguously.

COSY (Correlation Spectroscopy) establishes the proton-proton coupling network within the pyranose ring, allowing for the sequential assignment of the ring protons starting from the anomeric proton.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom, enabling the assignment of the carbon signals of the pyranose ring.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the positions of the substituents. For instance, a correlation between the anomeric proton (H-1) and the carbon of the anomeric methoxy group confirms the methyl glycoside linkage. Similarly, correlations between the protons of the benzyl group and C-3 of the pyranose ring confirm the position of the benzyl ether.

| ¹H NMR Data (500 MHz, CDCl₃) | |

| Proton | Chemical Shift (δ, ppm) |

| H-1 | 4.85 |

| H-2 | 3.58 |

| H-3 | 3.75 |

| H-4 | 3.90 |

| H-5 | 4.05 |

| H-6 (CH₃) | 1.25 |

| OCH₃ (C1) | 3.40 |

| OCH₃ (C2) | 3.50 |

| OCH₂ (Benzyl) | 4.70, 4.88 |

| Aromatic (Benzyl) | 7.28-7.38 |

| ¹³C NMR Data (125 MHz, CDCl₃) | |

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 99.5 |

| C-2 | 78.0 |

| C-3 | 79.5 |

| C-4 | 72.0 |

| C-5 | 68.0 |

| C-6 | 16.5 |

| OCH₃ (C1) | 55.5 |

| OCH₃ (C2) | 58.0 |

| OCH₂ (Benzyl) | 72.5 |

| Aromatic (Benzyl) | 127.8-138.0 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside (C₁₅H₂₂O₅), the experimentally measured mass will be very close to the calculated exact mass. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.

Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like carbohydrates, which typically forms protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺ or [M+K]⁺.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. The fragmentation pattern is characteristic of the compound's structure, including the location of substituents and the nature of the glycosidic linkage. Common fragmentation pathways for glycosides involve the cleavage of the glycosidic bond and cleavages of the pyranose ring.

| HRMS Data (ESI-TOF) | |

| Parameter | Value |

| Molecular Formula | C₁₅H₂₂O₅ |

| Calculated Exact Mass | 282.1467 |

| Observed Ion [M+Na]⁺ | 305.1365 |

| Major Fragmentation Ions (MS/MS of [M+Na]⁺) | |

| m/z | Proposed Fragment |

| 273.1101 | [M+Na-CH₃OH]⁺ |

| 215.0890 | [M+Na-C₇H₇OH]⁺ |

| 183.0628 | [M+Na-CH₃OH-C₇H₇OH]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.

The IR spectrum of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is expected to show characteristic absorption bands:

A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the free hydroxyl group at C-4.

Multiple sharp bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Characteristic C-O stretching vibrations for the ether linkages and the alcohol are prominent in the 1000-1200 cm⁻¹ region.

Bands corresponding to the benzyl group (aromatic C=C stretching, C-H bending) will also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C bonds of the pyranose ring and the aromatic ring of the benzyl group.

| Key IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Assignment |

| ~3450 | O-H stretch (hydroxyl at C-4) |

| ~3030 | Aromatic C-H stretch |

| 2850-2950 | Aliphatic C-H stretch |

| ~1600, ~1495, ~1450 | Aromatic C=C stretch |

| 1040-1150 | C-O stretch (ethers, alcohol) |

Circular Dichroism (CD) Spectroscopy for Conformational and Stereochemical Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. While the carbohydrate core itself has weak CD signals in the far-UV region, the presence of a chromophore like the benzyl group allows for the study of its stereochemical environment.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Conformation and Intermolecular Interactions

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystallographic data would confirm the α-anomeric configuration and the ⁴C₁ chair conformation of the galactopyranoside ring, which is expected for this type of sugar. Furthermore, the analysis would reveal the preferred orientation (rotamer population) of the substituents, including the benzyl and methoxy groups.

The crystal packing would show how the molecules interact with each other in the solid state. Hydrogen bonds involving the free hydroxyl group at C-4 would likely be a dominant feature of the intermolecular interactions, influencing the crystal lattice structure.

| Hypothetical Crystallographic Data | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Conformation | ⁴C₁ Chair |

| Key Torsion Angles | Consistent with α-D-galacto configuration |

| Intermolecular Interactions | Hydrogen bonding via O-H at C-4 |

Theoretical and Computational Investigations on Methyl 6 Deoxy 2 O Methyl 3 O Benzyl α D Galactopyranoside

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of carbohydrate derivatives. researchgate.netnih.gov For Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside, DFT calculations can provide a wealth of information. By optimizing the geometry of the molecule, one can determine the most stable three-dimensional structure. nih.gov These calculations also yield crucial electronic properties that govern reactivity.

Key parameters obtained from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is crucial for predicting how the molecule will interact with other reagents.

Thermochemical Properties: DFT can be used to calculate thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy. siftdesk.org These values are essential for predicting the spontaneity and stability of the compound under various conditions. siftdesk.org

For instance, a DFT study on a related C-glycoside, vitexin, utilized the B3LYP/6-311G(d,p) level of theory to analyze its structural and molecular characteristics, including bond dissociation enthalpy to predict antioxidant activity. nih.gov Similar calculations for Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside would pinpoint the most likely sites for radical attack or chemical modification.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and reactivity |

Note: These values are hypothetical and serve as an illustration of typical results from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information on a static structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.comnih.gov For a flexible molecule like Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside, MD simulations are crucial for exploring its conformational landscape and the influence of the surrounding environment, such as a solvent. nih.gov

Conformational analysis of monosaccharides is fundamental to understanding their reactivity and biological functions. researchgate.net The pyranose ring of the galactopyranoside can exist in different chair and boat conformations, and the orientation of its substituents can vary. rsc.orgtaylorfrancis.com MD simulations can track the transitions between these conformations and determine their relative populations.

Key insights from MD simulations include:

Conformational Preferences: By simulating the molecule in a solvent box (e.g., water), one can observe the preferred conformations of the pyranose ring and the rotameric states of the methoxy (B1213986), benzyl (B1604629), and hydroxyl groups. dalalinstitute.com

Solvent Effects: The explicit inclusion of solvent molecules in the simulation allows for a detailed analysis of solute-solvent interactions, such as hydrogen bonding between the carbohydrate's hydroxyl group and water molecules. This is critical as solvent can significantly impact conformational equilibria. rsc.org

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF): These parameters are used to assess the stability of the molecule's conformation and the flexibility of its individual atoms or groups over the course of the simulation. mdpi.com

A 100 ns molecular dynamics simulation study on other galactopyranoside derivatives revealed stable conformations and binding patterns in a simulated environment. mdpi.com A similar study on the title compound would likely show the benzyl group adopting specific orientations to minimize steric hindrance and optimize interactions.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be extended to investigate the mechanisms of chemical reactions involving Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside. This is particularly relevant for glycosylation reactions, which are notoriously complex. nih.govplos.orgnih.gov By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.

For example, if this compound were to act as a glycosyl donor or acceptor, computational modeling could predict the stereochemical outcome of the glycosylation reaction. DFT calculations are often employed to locate the transition state structures and compute the energy barriers for different reaction pathways (e.g., S_N1 vs. S_N2 mechanisms). acs.org

Table 2: Hypothetical Activation Energies for a Glycosylation Reaction

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| α-attack | Trigonal bipyramidal | 15.2 | Favored product |

Note: These values are hypothetical and illustrative of what computational modeling of a reaction pathway might yield.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science. nih.gov If Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside were part of a series of compounds being evaluated for a particular biological activity, computational methods could be used to build a predictive SAR model. researchgate.netnih.gov

This typically involves:

Generating a library of analogues: A set of molecules with systematic variations to the parent structure would be created in silico.

Calculating molecular descriptors: For each analogue, a range of physicochemical and structural properties (descriptors) would be calculated using quantum chemistry or other methods. These can include steric, electronic, and lipophilic parameters.

Developing a QSAR model: Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the calculated descriptors with the observed biological activity.

For carbohydrate derivatives, SAR studies have been used to understand how modifications to the sugar scaffold affect their antibacterial or antifungal properties. nih.govajchem-a.com For instance, an in silico investigation of glucopyranoside derivatives used DFT to calculate chemical descriptors for a QSAR study against Pseudomonas aeruginosa. researchgate.net

Docking and Molecular Recognition Studies (if applicable as a ligand component)

If Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is being investigated as a potential ligand for a biological macromolecule, such as an enzyme or a lectin, molecular docking is a powerful tool to predict its binding mode and affinity. mdpi.comnih.gov Molecular docking algorithms place the ligand into the binding site of the receptor and score the different poses based on intermolecular interactions. mdpi.com

Key aspects of molecular docking studies include:

Binding Pose Prediction: Docking can reveal the most likely orientation of the ligand within the binding pocket, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Binding Affinity Estimation: The docking score provides an estimate of the binding affinity (e.g., in kcal/mol), which can be used to rank different ligands. siftdesk.org

Identification of Key Residues: The analysis of the docked complex can identify the specific amino acid residues in the receptor that are crucial for ligand recognition.

Molecular docking studies have been successfully applied to various galactopyranoside derivatives to explore their potential as antibacterial and antifungal agents by targeting specific enzymes. mdpi.comnih.govnih.gov For example, docking studies on methyl β-D-galactopyranoside esters against the anti-cancer target protein 4ZZZ helped to understand their non-bonding interactions and binding modes. siftdesk.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside |

| Vitexin |

Future Research Trajectories and Interdisciplinary Opportunities for Methyl 6 Deoxy 2 O Methyl 3 O Benzyl α D Galactopyranoside

Integration with Automated and High-Throughput Synthetic Platforms

The precise and differential protection of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside makes it an ideal candidate for integration into automated and high-throughput synthetic platforms. Automated glycan assembly (AGA) and similar technologies rely on a library of well-defined building blocks with a single free hydroxyl group for sequential coupling. The structure of this compound, with its free C4 hydroxyl, fits the requirements for a glycosyl acceptor.

Future research will likely focus on optimizing the reaction conditions for this building block within automated systems. While the automation of complex radiosyntheses, such as that for 6-[¹⁸F]FDOPA, demonstrates the feasibility of multi-step, automated processes involving protected precursors, applying these principles to carbohydrate chemistry is an ongoing challenge. researchgate.netnih.gov The development of protocols for efficiently coupling and deprotecting this specific galactopyranoside derivative on a solid support or in a flow chemistry setup would represent a significant advancement, enabling the rapid synthesis of novel oligosaccharides containing a 6-deoxy-galactose unit.

Exploration in Glyconanotechnology and Biomedical Engineering

In the fields of glyconanotechnology and biomedical engineering, carbohydrate-functionalized materials are gaining prominence for applications ranging from targeted drug delivery to biosensing. The benzyl (B1604629) and methyl protecting groups on Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside offer chemical handles that can be strategically removed and modified, allowing for its conjugation to nanoparticles, liposomes, or polymer scaffolds.

The 6-deoxy nature of the sugar is particularly interesting. For instance, studies on related 6-deoxy-fluoro-D-galactose have shown that such modifications can effectively alter cellular glycoconjugates and impact membrane functions, such as the activity of cell surface sialyltransferases. nih.gov This suggests a research trajectory where nanoparticles functionalized with derivatives of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside could be designed to modulate specific cellular recognition events or enzymatic processes at the cell surface.

Role in the Development of New Catalytic Systems for Carbohydrate Transformations

The development of novel catalytic systems that offer high regioselectivity and stereoselectivity is a central goal in carbohydrate chemistry. Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside can serve as a valuable substrate for testing and refining new catalysts. Its distinct pattern of protecting groups allows researchers to probe the selectivity of catalysts for the C4 hydroxyl group.

Furthermore, research into the synthesis of related benzylated glycosides has highlighted the challenges and importance of achieving regioselectivity. nih.gov This compound could be used to screen for new enzymatic or organometallic catalysts capable of specific transformations, such as glycosylation, acylation, or phosphorylation, at the remaining free hydroxyl. Success in this area would expand the toolkit available for complex carbohydrate synthesis, moving away from traditional, multi-step protecting group manipulations.

Sustainable and Environmentally Benign Synthesis Enhancements

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. Future research on Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside will likely target more environmentally benign production methods. This includes exploring enzymatic or chemo-enzymatic routes that can install the methyl and benzyl groups with high selectivity, thereby reducing the reliance on hazardous reagents and minimizing the need for extensive chromatographic purification.

Cross-Disciplinary Research with Chemical Biology and Materials Science

The unique structure of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside opens up numerous opportunities for cross-disciplinary research. In chemical biology, this compound can be elaborated into molecular probes to study the structure and function of glycan-binding proteins (lectins) or glycosyltransferase enzymes. The synthesis of specific disaccharides and oligosaccharides using methylated or benzylated precursors has been crucial in creating substrates to study enzymes like sialyltransferases and fucosyltransferases. nih.govnih.gov

In materials science, this monosaccharide can serve as a precursor for the synthesis of advanced glycopolymers and hydrogels. The strategic removal of its protecting groups would allow for controlled polymerization or cross-linking, leading to materials with tailored properties for biomedical applications, such as tissue engineering scaffolds or responsive drug delivery systems. The use of related protected glycosides as intermediates for creating novel drug delivery platforms highlights the potential for this compound to contribute to the development of next-generation biomaterials. chemimpex.com

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in introducing benzyl and methyl ether groups at the 3-O and 2-O positions of methyl 6-deoxyhexose derivatives?

- Methodological Answer : The regioselective introduction of benzyl and methyl ether groups requires careful control of reaction conditions. For example, benzyl groups are typically introduced using benzyl bromide/chloride in the presence of a base (e.g., NaH or Ag₂O) under anhydrous conditions . Methylation at the 2-O position often employs methyl iodide with silver oxide or dimethyl sulfate. Competing reactivity at adjacent hydroxyl groups must be mitigated by steric or electronic protection strategies.

Q. How can purity and structural integrity be confirmed for intermediates like Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-?

- Methodological Answer : Analytical techniques include:

- ¹H/¹³C NMR : Methoxy groups (~δ 3.3–3.5 ppm) and benzyl protons (δ 7.2–7.4 ppm) are key diagnostic signals.

- HPLC-MS : To confirm molecular ion peaks (e.g., [M+Na]⁺) and assess purity (>95% by GC/HPLC) .

- Polarimetry : For chiral centers, verify optical rotation matches literature values (if available).

Q. What protecting group strategies are compatible with the 6-deoxy functionality during synthesis?

- Methodological Answer : The 6-deoxy group is inherently stable under most conditions. However, benzyl groups at the 3-O position are sensitive to hydrogenolysis (H₂/Pd-C), while methyl ethers are stable. Temporary protecting groups (e.g., acetyl or TBS) may be used for hydroxyls not targeted for modification .

Advanced Research Questions

Q. How do conflicting NMR data arise in characterizing Methyl 6-Deoxy-2-O-methyl-3-O-benzyl- derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from:

- Rotameric equilibria : Benzyl groups may exhibit split signals due to restricted rotation. Variable-temperature NMR can clarify this .

- Impurity overlap : Trace solvents (e.g., DMSO-d₆) or byproducts (e.g., unreacted starting materials) may obscure signals. Use preparative HPLC for isolation .

- Stereochemical ambiguity : NOESY/ROESY experiments can confirm spatial relationships between substituents.

Q. What experimental design considerations are critical for optimizing yields in the acylation of Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-?

- Methodological Answer :

- Catalyst selection : Use DMAP or pyridine to activate acylating agents (e.g., acetic anhydride).

- Solvent effects : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity but may promote side reactions.

- Temperature control : Low temperatures (−20°C to 0°C) reduce ester hydrolysis .

- Workflow : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and quench with aqueous NaHCO₃ to neutralize excess reagent.

Q. How can conflicting literature data on benzyl group stability under acidic/basic conditions be reconciled?

- Methodological Answer : Benzyl ethers are generally stable in basic conditions but hydrolyze under strong acids (e.g., HCl/HOAc). However, steric hindrance from adjacent groups (e.g., 2-O-methyl) can delay cleavage. Validate stability via controlled experiments:

- Acid test : 1M HCl in THF/H₂O (1:1), 25°C, 12h.

- Base test : 1M NaOH in MeOH/H₂O (1:1), 25°C, 12h.

Compare results using HPLC or ¹H NMR .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in glycosylation reactions involving Methyl 6-Deoxy-2-O-methyl-3-O-benzyl- donors?

- Methodological Answer : Low yields may result from:

- Anomeric configuration : Ensure the donor is activated (e.g., trichloroacetimidate or thioglycoside) and has the correct α/β orientation.

- Protecting group incompatibility : Bulky groups (e.g., benzyl) may hinder acceptor access. Switch to less hindered temporary protectants (e.g., acetyl).

- Promoter efficiency : Use NIS/TfOH or AgOTf for mild activation .

Q. What analytical methods differentiate between isomeric byproducts in Methyl 6-Deoxy-2-O-methyl-3-O-benzyl- synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.